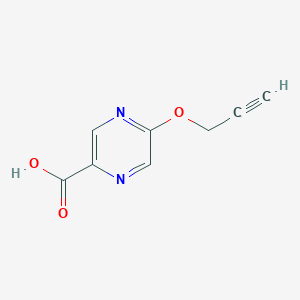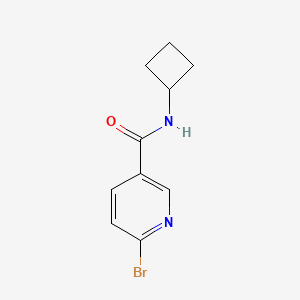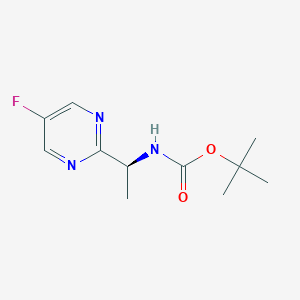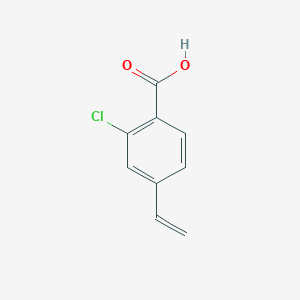![molecular formula C7H13Cl2N3 B1396974 [(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride CAS No. 1332529-51-7](/img/structure/B1396974.png)
[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride
説明
“[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride” is a chemical compound with the CAS Number: 1332529-51-7 . It has a molecular weight of 210.11 . The IUPAC name for this compound is (2-ethyl-4-pyrimidinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride” is 1S/C7H11N3.2ClH/c1-2-7-9-4-3-6(5-8)10-7;;/h3-4H,2,5,8H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride” has a molecular formula of C7H13Cl2N3 and a molecular weight of 210.1 g/mol. The compound should be stored in a refrigerated environment .科学的研究の応用
Nonclassical Antifolates Activity
Compounds related to 2-Ethylpyrimidin-4-yl derivatives have been studied for their potential as nonclassical inhibitors of dihydrofolate reductase (DHFR) in organisms such as Pneumocystis carinii and Toxoplasma gondii, and as potential antitumor agents. These compounds showed potent inhibitory activity against T. gondii and rat liver DHFR, with certain analogues also exhibiting selectivity for the T. gondii enzyme. These findings suggest a potential application in the treatment of infections caused by T. gondii and in antitumor therapy (Robson et al., 1997).
Antiviral Properties
A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, closely related to 2-Ethylpyrimidin-4-yl, demonstrated significant antiviral properties. They were found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway, suggesting a potential application in antiviral therapies (Munier-Lehmann et al., 2015).
Crystal Structure and Binding Interactions
Research on pyrimethamine and aminopyrimidine derivatives, which are structurally similar to 2-Ethylpyrimidin-4-yl, provided insights into their crystal structures and binding interactions. This research highlighted the role of sulfonate and carboxylate groups in binding with 2-aminopyrimidines, essential for understanding the drug-receptor interactions at the molecular level (Balasubramani et al., 2007).
Antibacterial Activity
Some derivatives of N-(pyrimid-4-yl)ethylamine, related to 2-Ethylpyrimidin-4-yl, have been synthesized with the aim of finding compounds with antibacterial activity. These compounds were tested and showed promise as potential antibacterial agents (Sokolova et al., 1970).
Safety And Hazards
For safety information and potential hazards associated with “[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
特性
IUPAC Name |
(2-ethylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-7-9-4-3-6(5-8)10-7;;/h3-4H,2,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRGZBKBJGXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



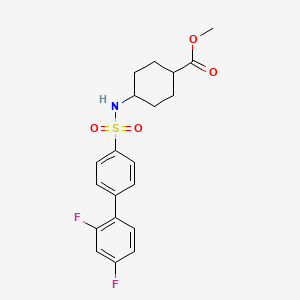
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)
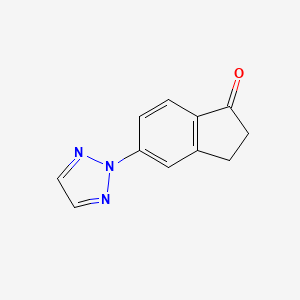
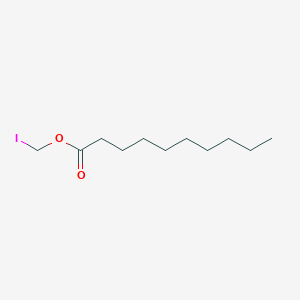

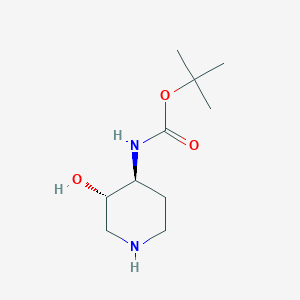
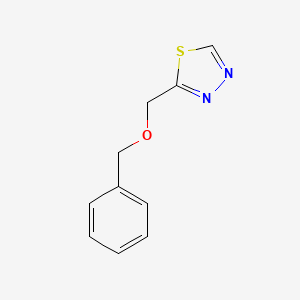
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)
